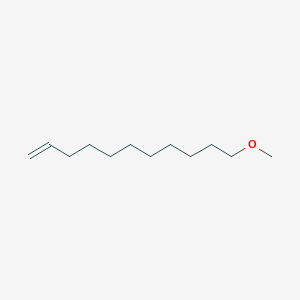

11-Methoxyundec-1-ene

Description

11-Methoxyundec-1-ene (CAS: 65405-66-5) is a substituted alkene with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol. Its structure features a methoxy (-OCH₃) group at the 11th carbon and a terminal double bond at position 1 (Figure 1). This compound is primarily utilized in organic synthesis, particularly in the development of specialty chemicals and intermediates for pharmaceuticals or polymers . Its reactivity is influenced by the electron-donating methoxy group, which stabilizes carbocation intermediates during electrophilic additions, and the terminal double bond, which facilitates polymerization or functionalization reactions.

Properties

CAS No. |

7289-47-6 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

11-methoxyundec-1-ene |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3 |

InChI Key |

YCEBNFCOLRRYIM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Position and Type this compound vs. 6-Methyl-(E)-3-undecene: The former has a polar methoxy group at C11 and a terminal double bond, while the latter features a nonpolar methyl group at C6 and an internal double bond. This difference impacts solubility and reactivity; the methoxy group increases polarity, making this compound more soluble in polar solvents . this compound vs. 11-Bromoundecanoic acid: Bromine and carboxylic acid groups in the latter enhance electrophilicity and acidity, enabling nucleophilic substitution or esterification reactions.

Reactivity and Applications The terminal double bond in this compound allows for facile polymerization or epoxidation, whereas the internal double bond in 6-Methyl-(E)-3-undecene limits such reactivity, making it more suited for stabilizing emulsions or fragrances . Carboxylic acid derivatives (e.g., 11-Bromoundecanoic acid) are critical in biopolymer synthesis due to their ability to form esters or amides, unlike the methoxy-substituted alkene .

Comparative Physicochemical Data Limited experimental data are available for direct property comparisons (e.g., boiling points, logP). However, molecular weight and functional groups suggest that this compound has intermediate polarity between 6-Methyl-(E)-3-undecene (nonpolar) and 11-Aminoundecanoic acid (polar).

Research Findings and Gaps

- Synthetic Utility: this compound’s methoxy group enables regioselective functionalization, as demonstrated in its use for synthesizing methoxy-terminated polymers . In contrast, 11-Aminoundecanoic acid is preferred for polyamide production due to its bifunctional reactivity .

- Data Limitations : Direct comparisons of reaction kinetics or thermodynamic properties (e.g., enthalpy of hydrogenation) are absent in available literature, indicating a need for further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.